

Application of CellROX® Green in Studying Oxidative Stress

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Compound of Interest		
Compound Name:	Sel-green	
Cat. No.:	B8227422	Get Quote

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Accurate and reliable measurement of intracellular ROS is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions. CellROX® Green is a fluorogenic probe designed for the sensitive and real-time detection of oxidative stress in live cells. These application notes provide a comprehensive overview of the use of CellROX® Green in oxidative stress research.

Principle of Detection

CellROX® Green is a cell-permeable dye that is intrinsically non-fluorescent in its reduced state. Upon entering a live cell, the probe can be oxidized by various ROS, primarily superoxide (O₂⁻) and hydroxyl radicals (•OH).[1] This oxidation process triggers a conformational change in the dye molecule, causing it to become brightly fluorescent with excitation and emission maxima of approximately 485/520 nm, respectively.[2] A key feature of CellROX® Green is that upon oxidation, it binds to DNA, which localizes the fluorescent signal primarily to the nucleus



and mitochondria.[3][4] This property allows for clear visualization and quantification of ROS production within these specific cellular compartments.

Advantages of CellROX® Green

- High Sensitivity and Specificity: Detects major ROS species with a high signal-to-noise ratio.
- Live-Cell Imaging: Enables real-time monitoring of oxidative stress dynamics in living cells.
- Photostability: The fluorescent signal is more resistant to photobleaching compared to traditional ROS probes like DCFH-DA.[4]
- Multiplexing Compatibility: The signal is retained after formaldehyde fixation and detergent permeabilization, allowing for compatibility with immunocytochemistry and other fluorescent probes.
- Versatile Detection Platforms: Can be used with various analytical instruments, including fluorescence microscopes, flow cytometers, and microplate readers.

Limitations

- Potential for Autoxidation: Like many fluorescent probes, CellROX® Green can be susceptible to auto-oxidation, especially when exposed to light for prolonged periods.
- Specificity Profile: While it detects superoxide and hydroxyl radicals, it is not a direct measure of all ROS (e.g., hydrogen peroxide).
- Standardization is Key: Fluorescence intensity can be influenced by experimental conditions, necessitating careful optimization and the use of appropriate controls.

Data Presentation

The following tables summarize quantitative data from studies that have utilized CellROX® Green to measure oxidative stress.

Table 1: Quantitative Analysis of Oxidative Stress using Fluorescence Microscopy



Cell Line	Inducer of Oxidative Stress	Inducer Concentr ation	Inhibitor (Negative Control)	Inhibitor Concentr ation	Observati on	Referenc e
HeLa	Menadione	100 μΜ	N- acetylcyste ine (NAC)	50 μΜ	Significant increase in nuclear fluorescenc e with menadione , which was reversed by NAC.	
U-87 MG	Photodyna mic Therapy (PDT)	N/A	N/A	N/A	Increased ROS levels post-PDT.	_
U2-OS	Menadione	100 μΜ	N/A	N/A	Time- dependent increase in nuclear fluorescenc e.	
E. coli	CM15 (antimicrob ial peptide)	10 μΜ	N/A	N/A	Abrupt and strong CellROX® Green fluorescenc e upon peptide addition.	
Botryococc us braunii	Methyl jasmonate	10 μΜ	N/A	N/A	Increased number of ROS-	•



positive colonies.

Table 2: Quantitative Analysis of Oxidative Stress using Flow Cytometry

Cell Line/Orga nism	Inducer of Oxidative Stress	Inducer Concentr ation	Inhibitor (Negative Control)	Inhibitor Concentr ation	Observati on	Referenc e
Zebrafish Embryos	Genetic Mutation	N/A	N/A	N/A	Significantl y higher CellROX® Green fluorescenc e in mutant embryos compared to wild- type.	
C2C12 myoblasts	Hydrogen Peroxide (H ₂ O ₂)	Not specified	N-acetyl-L- cysteine (NAC)	10 mM	H ₂ O ₂ induced an increase in fluorescenc e intensity, which was prevented by NAC pretreatment.	

Experimental Protocols

Protocol 1: Detection of Oxidative Stress in Cultured Cells using Fluorescence Microscopy

Materials:



- Cultured cells seeded on glass-bottom dishes or coverslips
- CellROX® Green Reagent (e.g., Thermo Fisher Scientific, Cat. No. C10444)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Inducer of oxidative stress (e.g., Menadione, Tert-butyl hydroperoxide (TBHP))
- Inhibitor of oxidative stress (e.g., N-acetylcysteine (NAC))
- Fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission: ~485/520 nm)

Procedure:

- Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and reach the desired confluency.
- Induction of Oxidative Stress (Positive Control): Treat cells with a known inducer of oxidative stress (e.g., 100 μM Menadione) for a predetermined time (e.g., 30-60 minutes) at 37°C.
- Inhibition of Oxidative Stress (Negative Control): For a negative control group, pre-incubate cells with an antioxidant like NAC (e.g., 1-10 mM) for at least 1 hour before adding the oxidative stress inducer.
- Staining with CellROX® Green:
 - Prepare a 5 μM working solution of CellROX® Green in complete cell culture medium.
 - Remove the medium from the cells and add the CellROX® Green working solution.
 - Incubate the cells for 30 minutes at 37°C, protected from light.
- Washing: Remove the staining solution and wash the cells three times with PBS.



- Imaging: Immediately image the cells using a fluorescence microscope. Acquire images of the untreated (control), inducer-treated, and inhibitor-treated cells.
- Data Analysis: Quantify the mean fluorescence intensity of the nuclear and/or mitochondrial regions in multiple cells for each condition.

Protocol 2: Quantification of Oxidative Stress using Flow Cytometry

Materials:

- Suspension or trypsinized adherent cells
- CellROX® Green Flow Cytometry Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. C10492)
- Flow cytometry tubes
- Flow cytometer with a blue laser (488 nm excitation)

Procedure:

- Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).
- Induction and Inhibition of Oxidative Stress: Treat cell aliquots with an inducer and/or inhibitor of oxidative stress as described in Protocol 1.
- Staining with CellROX® Green:
 - Add CellROX® Green reagent to the cell suspension at the final concentration recommended by the manufacturer (typically 500-1000 nM for flow cytometry).
 - Incubate for 30-60 minutes at 37°C, protected from light.
- Optional Wash: Washing the cells after staining is generally not required for flow cytometry applications.

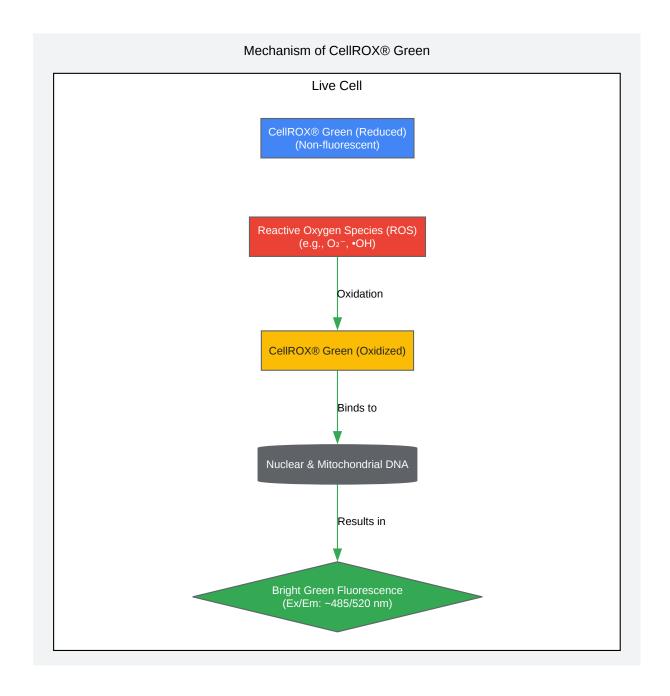


- Analysis: Analyze the samples on a flow cytometer. Gate on the live cell population and measure the green fluorescence intensity.
- Data Analysis: Compare the median or mean fluorescence intensity of the different treatment groups to quantify the changes in ROS levels.

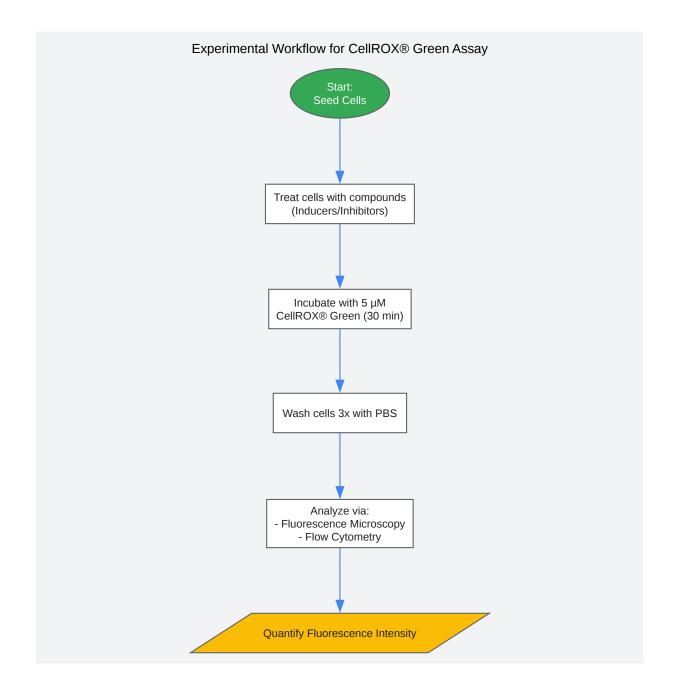
Signaling Pathway and Experimental Workflow Visualization

Below are diagrams created using the DOT language to visualize key concepts and workflows related to the application of CellROX® Green.

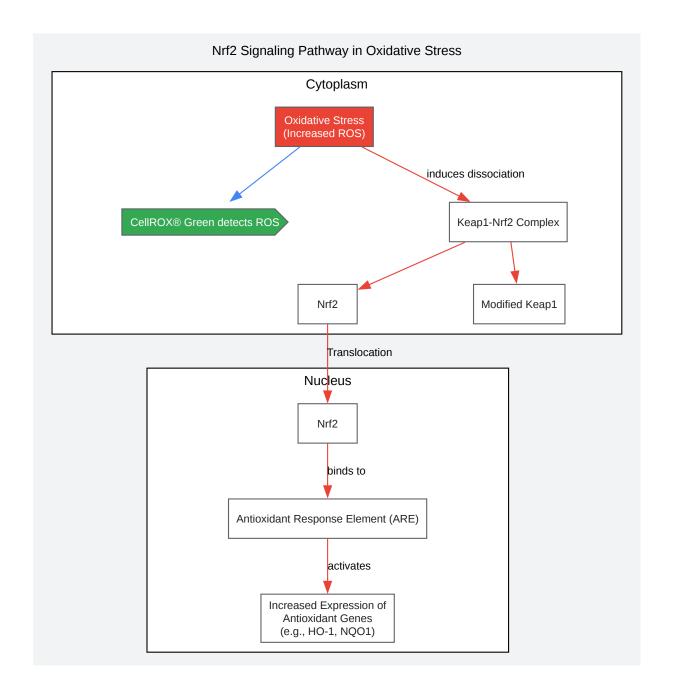












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